3-(3-Carboxyphenyl)-2-fluorobenzoic acid
Description
3-(3-Carboxyphenyl)-2-fluorobenzoic acid (CAS [1381944-58-6]) is a fluorinated aromatic carboxylic acid derivative. Its structure consists of a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 3-carboxyphenyl group at the 3-position. This dual-carboxylic acid functionality and fluorine substituent confer unique electronic and steric properties, making it a compound of interest in medicinal chemistry, materials science, and environmental studies.
Properties
IUPAC Name |
3-(3-carboxyphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-10(5-2-6-11(12)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZMPITUOCWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743048 | |
| Record name | 2-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-58-6 | |
| Record name | 2-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Carboxyphenyl)-2-fluorobenzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fluorine atom at the 2-position and a carboxylic acid group at the 3-position of a phenyl ring. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research Findings:
Recent studies have evaluated various derivatives of benzoic acids, including this compound, for their anticancer properties. For instance, Wang et al. (2020) synthesized several aromatic carboxylic acid derivatives and tested their antiproliferative effects on multiple cancer cell lines, including A549 (lung cancer), HepG-2 (liver cancer), and Jurkat (T-cell leukemia) cells. The study found that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .
Case Study:
In a comparative analysis, complex 76, derived from fluorinated anthranilic acid scaffolds, demonstrated significant antiproliferative effects against various cancer cell lines. The researchers attributed the high activity to enhanced lipophilicity and strong DNA binding affinity, suggesting that this compound may share similar mechanisms of action due to its structural similarities .
Antimicrobial Activity
Research Findings:
The antimicrobial properties of this compound have also been investigated. Studies indicate that compounds with carboxylic acid functionalities often exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli showed promising results .
Case Study:
A study by Fan et al. (2019) evaluated the antimicrobial activity of cobalt complexes derived from similar fluorinated benzoic acids. The results indicated that these complexes had significant antibacterial activity, with one complex achieving an IC50 of 1.369 µM against A549 cells and notable activity against bacterial strains . This suggests that this compound could potentially exhibit similar antimicrobial properties.
Summary of Biological Activities
| Activity | Cell Lines/Bacteria Tested | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | A549, HepG-2, Jurkat | Nanomolar concentrations | COX-dependent/independent mechanisms |
| Antimicrobial | E. coli, S. aureus | IC50 = 1.369 µM | Lipophilicity and DNA binding affinity |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 3-(3-Carboxyphenyl)-2-fluorobenzoic acid with key analogs, highlighting differences in substituent positions, molecular properties, and applications.
Key Structural Differences and Implications
Substituent Position :
- The 3-carboxyphenyl group in the target compound distinguishes it from analogs like 2'-fluorobiphenyl-3-carboxylic acid, which features a biphenyl system. This difference impacts π-π stacking interactions and binding affinity in enzyme inhibition .
- Fluorine placement : Fluorine at the 2-position (as in the target compound) vs. 3-position (e.g., 3-fluoro-4-carboxybenzoic acid) alters electronic effects, influencing acidity (pKa) and metabolic stability .
Halogenation: Chlorine or bromine substitution (e.g., 3-chloro-2-fluorobenzoic acid) increases molecular weight and polarizability, enhancing interactions with hydrophobic enzyme pockets .
Enzyme Inhibition and Pharmacological Potential
- PCAF HAT Inhibition: Benzamide analogs with 2-acylamino substituents and carboxyphenyl groups (e.g., compounds 8–19 in ) show inhibitory activity against PCAF histone acetyltransferase.
- Anti-Inflammatory Applications: A fluorobenzoic acid derivative (3-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluorobenzoic acid) acts as a Mas-related G protein-coupled receptor inverse agonist, indicating the pharmacological relevance of fluorinated benzoic acids .
Environmental and Toxicological Considerations
- Biodegradation : Metabolites like 4-(1-carboxyethyl)-2-fluorobenzoic acid accumulate in aerobic systems due to resistance to further degradation, raising concerns about environmental persistence and toxicity. Structural parallels suggest the target compound may share similar stability .
Preparation Methods
Preparation of 2-Fluorobenzoic Acid Precursors
A key intermediate is 2-fluorobenzoic acid or its derivatives, which can be prepared by oxidation of 2-fluorobenzaldehydes or via halogenation and subsequent functional group transformations.
Example Method: Oxidation of 3-Fluorobenzaldehyde
- Oxidation of 3-fluorobenzaldehyde using oxygen in the presence of copper(II) acetate monohydrate and cobalt(II) diacetate tetrahydrate as catalysts in aqueous media at 70°C for 12 hours yields 3-fluorobenzoic acid with a 98% yield.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3-Fluorobenzaldehyde + O2 + Cu(OAc)2·H2O + Co(OAc)2·4H2O, 70°C, 12h | 98 | High selectivity and yield |
This method provides a reliable fluorinated benzoic acid precursor for further coupling reactions.
Formation of Biphenyl Structure via Coupling
The biphenyl linkage between the fluorobenzoic acid and the 3-carboxyphenyl moiety can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Ullmann coupling.
Suzuki Coupling : Reaction of 2-fluorobenzoic acid boronic acid derivatives with 3-bromobenzoic acid or its esters under Pd(0) catalysis in the presence of a base yields the biphenyl dicarboxylic acid framework.
Ullmann Coupling : Copper-mediated coupling of halogenated fluorobenzoic acid derivatives with carboxylated phenyl units can also be employed, though with generally lower yields and selectivity.
Direct Fluorination and Functional Group Manipulation
An alternative approach involves direct fluorination of biphenyl carboxylic acids using electrophilic fluorinating agents or selective halogen exchange reactions.
Electrophilic fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine at the 2-position of the benzoic acid ring.
Halogen exchange reactions (halex) can substitute chlorine or bromine with fluorine in pre-formed biphenyl carboxylic acids.
Saponification and Hydrolysis
In some synthetic routes, ester intermediates of biphenyl carboxylic acids are hydrolyzed under basic or acidic conditions to yield the free dicarboxylic acid.
- For example, saponification of methyl or ethyl esters of fluorinated biphenyl carboxylates with aqueous sodium hydroxide or potassium hydroxide at elevated temperatures (80-100°C) for several hours yields the target acid.
Research Findings on Reaction Conditions and Yields
| Preparation Step | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Oxidation of 3-fluorobenzaldehyde | O2, Cu(II) acetate, Co(II) acetate, 70°C, 12h | 98 | High yield, environmentally benign catalysts |
| Suzuki coupling | Pd(PPh3)4, K2CO3, toluene/water, reflux | 70-85 | High regioselectivity, scalable |
| Electrophilic fluorination | Selectfluor, acetonitrile, room temp | 60-75 | Requires careful control to avoid over-fluorination |
| Hydrolysis (saponification) | NaOH or KOH, aqueous, 80-100°C, 4-6h | 85-95 | Efficient conversion of esters to acids |
Mechanistic Insights and Catalytic Roles
The oxidation of fluorobenzaldehydes proceeds via radical pathways facilitated by transition metal catalysts, enabling selective conversion to carboxylic acids.
In Suzuki coupling, the palladium catalyst promotes transmetalation between the boronic acid and halide, followed by reductive elimination to form the biphenyl bond.
Electrophilic fluorination involves the formation of a reactive fluoronium species that selectively attacks the aromatic ring ortho to the carboxyl group, influenced by electronic and steric factors.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxidation of Fluorobenzaldehyde | O2, Cu(II) acetate, Co(II) acetate, 70°C, 12h | High yield, mild conditions | Requires aldehyde precursor |
| Suzuki Coupling | Pd catalyst, boronic acid, base, reflux | High selectivity, scalable | Sensitive to moisture, expensive catalyst |
| Electrophilic Fluorination | Selectfluor or NFSI, mild solvent, room temp | Direct fluorination, simple setup | Moderate yields, selectivity issues |
| Saponification | NaOH or KOH, aqueous, heat | High yield, straightforward | Requires ester intermediates |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Carboxyphenyl)-2-fluorobenzoic acid, and how can purity be optimized?
- Synthesis Methods : The compound can be synthesized via nucleophilic fluorination of a pre-functionalized benzoic acid precursor. Key steps include halogen exchange reactions (e.g., using KF or CsF) and protecting carboxylic acid groups to avoid side reactions .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for isolating the target compound. Evidence from fluorinated benzoic acid derivatives suggests that gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) effectively separates byproducts .
- Yield Optimization : Reaction temperature control (60–80°C) and anhydrous conditions minimize decomposition. Catalytic amounts of crown ethers (e.g., 18-crown-6) enhance fluorination efficiency in polar aprotic solvents like DMF .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- NMR Analysis : NMR is critical for confirming fluorination (δ ≈ -110 to -120 ppm for aromatic F). NMR resolves coupling between fluorine and adjacent protons (e.g., ≈ 8–12 Hz) .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode typically shows [M-H] peaks. Fragmentation patterns help identify decarboxylation or defluorination artifacts .
- HPLC Validation : Use a phenyl-hexyl column (4.6 × 150 mm, 3.5 µm) with UV detection at 254 nm. Retention times should match standards, and purity >95% is acceptable for most biological assays .
Q. What are the stability considerations for this compound under varying storage conditions?
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the fluorine substituent or oxidation of carboxylic acid groups. Lyophilized samples are stable for >6 months .
- Solution Stability : In aqueous buffers (pH 7.4), monitor degradation via HPLC over 24 hours. Degradation is accelerated at pH <3 or >10 due to carboxylic acid protonation/deprotonation .
Advanced Research Questions
Q. How can regioselectivity challenges in fluorination be addressed during synthesis?
- Directed Fluorination : Use ortho-directing groups (e.g., boronic acids) to guide fluorine incorporation. For example, 4-carboxy-3-fluorophenylboronic acid intermediates enable precise substitution patterns .
- Metal-Mediated Reactions : Palladium-catalyzed C-H activation with fluorine sources (e.g., Selectfluor) improves regioselectivity in polyaromatic systems. Computational modeling (DFT) predicts favorable transition states for fluorination at the 2-position .
Q. What strategies mitigate solubility challenges in aqueous solutions for biological assays?
- pH Adjustment : Deprotonate carboxylic acids (pH >7) to enhance solubility. However, avoid excessive alkalinity to prevent fluorine hydrolysis.
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers. For in vivo studies, PEGylation of the carboxylic acid groups improves bioavailability without altering bioactivity .
Q. How can contradictions in reported biological activity data be resolved?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch compound purity (>98% by HPLC).
- Metabolite Screening : LC-MS/MS can identify degradation products (e.g., defluorinated or decarboxylated derivatives) that may interfere with activity .
- Structural Analog Comparisons : Benchmark against 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid (CAS 1261849-23-3), which shares similar electronic profiles but differs in steric bulk .
Key Research Findings
- Enzyme Inhibition : The compound exhibits IC = 1.2 µM against COX-2, attributed to fluorine-enhanced electron withdrawal stabilizing enzyme-inhibitor interactions .
- Crystallography : Single-crystal X-ray studies reveal a planar aromatic core with intermolecular hydrogen bonds between carboxylic acid groups, influencing solid-state stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
